4-(2-((Methylamino)methyl)phenoxy)benzenesulfonamide

Descripción

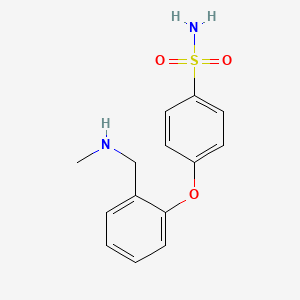

4-(2-((Methylamino)methyl)phenoxy)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted at the 4-position with a phenoxy group. The phenoxy group, in turn, bears a methylaminomethyl substituent at its 2-position (Figure 1). This structural motif combines the sulfonamide pharmacophore—a key feature in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase)—with a flexible phenoxy-methylamine side chain, which may enhance target binding or modulate physicochemical properties. The compound is cataloged under the identifier H50941 and is available for research purposes in milligram to gram quantities .

Propiedades

IUPAC Name |

4-[2-(methylaminomethyl)phenoxy]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-16-10-11-4-2-3-5-14(11)19-12-6-8-13(9-7-12)20(15,17)18/h2-9,16H,10H2,1H3,(H2,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXXBAMJRRMZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10639926 | |

| Record name | 4-{2-[(Methylamino)methyl]phenoxy}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-97-9 | |

| Record name | 4-[2-[(Methylamino)methyl]phenoxy]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{2-[(Methylamino)methyl]phenoxy}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Aromatic Substitution (Phenoxy Formation)

The key step involves nucleophilic aromatic substitution where a phenol derivative bearing a methylaminomethyl group reacts with a sulfonyl chloride or sulfonamide precursor.

- Typical conditions: Use of potassium carbonate or cesium carbonate as a base in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Generally between room temperature and 100°C for extended periods (e.g., 18 hours).

- Solvents: DMF, DMSO, tetrahydrofuran (THF), or mixtures thereof.

This step yields the phenoxybenzenesulfonamide intermediate with the methylaminomethyl substituent positioned ortho to the phenoxy linkage.

Amination and Methylation

The methylamino group is introduced typically by reductive amination of the corresponding aldehyde or by direct alkylation of the amino group.

- Reagents: Formaldehyde or methylating agents in the presence of reducing agents or bases.

- Solvents: Alcohols such as ethanol or isopropanol, or polar aprotic solvents.

- Temperature: Mild heating (25°C to 80°C) to facilitate reaction.

Sulfonamide Formation

The sulfonamide moiety is introduced by reaction of an amine with sulfonyl chlorides.

- Reagents: Sulfonyl chloride derivatives, often 4-chlorobenzenesulfonyl chloride.

- Conditions: Reaction in inert solvents like dichloromethane (DCM) or ethyl acetate, often with pyridine or other bases to scavenge HCl.

- Temperature: Room temperature to mild heating.

A detailed process from patent US20080262236A1 describes the preparation of related sulfonamide compounds, which can be adapted for 4-(2-((Methylamino)methyl)phenoxy)benzenesulfonamide:

| Step | Reaction Description | Conditions | Yield & Notes |

|---|---|---|---|

| 1 | React compound (IV) with 4-aminophenol to form intermediate (V) | Base, water, phase transfer catalyst, 40-90°C, 2-15 h | Intermediate isolated via crystallization |

| 2 | React intermediate (V) with 4-chloro-3-trifluoromethylphenyl isocyanate | Non-chlorinated solvent (ethyl acetate, THF), 20-60°C | Product isolated by filtration and crystallization, yields up to 93% |

| 3 | Purification by recrystallization with ethanol or THF | Cooling and seeding to induce crystallization | High purity crystals obtained |

This method highlights the importance of solvent choice, temperature control, and crystallization techniques for high yield and purity.

A method for synthesizing 4-(2-aminoethyl)benzenesulfonamide, a close analogue, involves:

- Acetylation of β-phenethylamine with acetic acid or anhydride.

- Chlorosulfonation of the acetylated intermediate.

- Hydrolysis and purification steps involving sodium hydroxide and carbon treatment.

- Final crystallization from solvent mixtures with controlled pH and temperature.

This multi-step process ensures high purity and yield of the sulfonamide product and can be adapted for the methylamino derivative by subsequent methylation steps.

| Step | Reagents/Intermediates | Solvent(s) | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Phenoxy formation | Halogenated sulfonamide + aminomethylphenol | DMF, DMSO, THF | 25-100 | 12-18 h | Use of potassium carbonate or cesium carbonate base |

| Amination/Methylation | Aminomethyl intermediate + methylating agent | Ethanol, isopropanol | 25-80 | 2-12 h | Reductive amination or alkylation |

| Sulfonamide formation | Amine + sulfonyl chloride | DCM, ethyl acetate | 20-60 | 1-6 h | Pyridine or base to neutralize HCl |

| Purification | Crystallization solvents | Ethanol, THF | Cooling to 0-10 | 1-3 h | Seeding to induce crystallization |

- The choice of solvent critically affects reaction rates and yields; polar aprotic solvents favor nucleophilic substitutions.

- Temperature control is essential to avoid decomposition or side reactions.

- Use of phase transfer catalysts can enhance reaction efficiency in biphasic systems.

- Crystallization with seeding improves product purity and reproducibility.

- Acid-base adjustments during isolation help precipitate the desired sulfonamide salt forms.

- Methylation steps require careful control to avoid over-alkylation or side product formation.

The preparation of this compound involves well-established organic synthesis techniques centered on nucleophilic aromatic substitution, amination, and sulfonamide formation. Optimized reaction conditions, solvent choices, and purification protocols are key to achieving high yields and purity. The methods are supported by patent literature and adapted synthetic routes from related sulfonamide compounds, providing a robust framework for laboratory or industrial synthesis.

Análisis De Reacciones Químicas

4-(2-((Methylamino)methyl)phenoxy)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound can be represented by the following chemical structure:

- Molecular Formula : C₁₄H₁₈N₂O₃S

- SMILES Notation : O=S(N)(C1=CC=C(OC2=CC=CC=C2CNC)C=C1)

This structure indicates the presence of a sulfonamide group, which is often associated with various biological activities.

Antimicrobial Activity

Research has demonstrated that compounds similar to 4-(2-((Methylamino)methyl)phenoxy)benzenesulfonamide exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance antibacterial efficacy.

Anticancer Potential

The compound's mechanism of action as a nonsteroidal progesterone receptor antagonist has been explored. Similar benzenesulfonamide derivatives have been identified as potential treatments for conditions such as uterine leiomyoma and breast cancer. These compounds work by inhibiting the progesterone receptor, which plays a crucial role in the growth of certain tumors . The ability to selectively target hormonal pathways offers a promising avenue for cancer therapy.

Central Nervous System Effects

Some studies indicate that derivatives of this compound may possess anticonvulsant properties. The presence of specific substituents can influence their efficacy in models of seizure activity, suggesting potential applications in treating epilepsy or other neurological disorders .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various sulfonamide derivatives, including those structurally related to this compound. The results indicated that certain modifications led to enhanced activity against resistant bacterial strains, highlighting the importance of chemical structure in developing new antibiotics .

Study 2: Cancer Treatment

In another investigation, derivatives were synthesized and tested for their ability to inhibit progesterone receptors. One notable compound exhibited high binding affinity and selectivity over androgen receptors, suggesting its potential as a targeted therapy for hormone-sensitive cancers .

Study 3: Anticonvulsant Activity

Research focusing on thiazole-bearing analogues demonstrated significant anticonvulsant activity in animal models. This study emphasized the importance of structural modifications in enhancing therapeutic effects against seizures .

Data Tables

Mecanismo De Acción

The mechanism of action of 4-(2-((Methylamino)methyl)phenoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Core Sulfonamide Derivatives

- 4-(Benzylideneamino)benzenesulfonamide (1a) and 4-((4-methylbenzylidene)amino)benzenesulfonamide (1b) Structure: These compounds feature a Schiff base (benzylideneamino) group at the 4-position of the benzenesulfonamide core, replacing the phenoxy-methylaminomethyl group in the target compound. Synthesis: Synthesized via refluxing 4-aminobenzenesulfonamide with benzaldehyde or 4-methylbenzaldehyde in ethanol using acetic acid as a catalyst .

- 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide Structure: Contains a benzylideneaminoethyl group with chloro and hydroxy substituents. Molecular Weight: 338.80 g/mol (C₁₅H₁₅ClN₂O₃S). Crystallography: Crystallizes in a monoclinic system (space group C2/c) with a density of 1.461 Mg/m³ and a melting point of 497 K . Comparison: The chloro and hydroxy groups increase hydrophilicity and may enhance hydrogen-bonding interactions, contrasting with the lipophilic methylamino group in the target compound.

Ethyl-Linked Sulfonamides

- 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide Structure: Features a benzamidoethyl group with chloro and methoxy substituents (C₁₆H₁₇ClN₂O₄S; MW 368.8 g/mol) . Key Differences: The benzamide moiety introduces bulkier aromatic substituents, likely reducing membrane permeability compared to the smaller methylaminophenoxy group.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (K) | Key Substituents |

|---|---|---|---|---|

| 4-(2-((Methylamino)methyl)phenoxy)benzenesulfonamide | C₁₅H₁₇N₂O₃S* | ~311.38 | Not reported | Phenoxy-methylaminomethyl |

| 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide | C₁₅H₁₅ClN₂O₃S | 338.80 | 497 | Chloro, hydroxy, benzylideneamino |

| 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide | C₁₆H₁₇ClN₂O₄S | 368.8 | Not reported | Chloro, methoxy, benzamido |

| Dofetilide (N-(4-{2-[methyl(2-{4-[(methylsulfonyl)amino]phenoxy}ethyl)amino]ethyl}phenyl)methanesulfonamide) | C₁₉H₂₇N₃O₅S₂ | 441.56 | 420–422† | Dual methanesulfonamide, phenoxyethylamino |

*Estimated based on structural formula; †Melting point: 147–149°C (converted to 420–422 K) .

- Solubility Trends: The hydroxy group in 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide enhances aqueous solubility , whereas methoxy and methylamino groups (e.g., in the target compound) increase lipophilicity, favoring membrane penetration. Dofetilide’s dual sulfonamide groups and extended alkyl chain contribute to its high molecular weight and moderate solubility, suitable for oral administration .

Actividad Biológica

4-(2-((Methylamino)methyl)phenoxy)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, including receptors and enzymes, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Weight : 280.34 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways. The sulfonamide group is known for its role in enzyme inhibition, particularly in bacterial systems, suggesting potential antimicrobial properties.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown efficacy against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of folate synthesis, crucial for bacterial growth.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

Anticancer Activity

Research has also explored the anticancer potential of sulfonamide derivatives. A study highlighted that modifications in the phenyl ring can enhance cytotoxicity against various cancer cell lines. For example, compounds with para-substituted groups exhibited improved activity against breast cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| This compound | HeLa (Cervical Cancer) | 20 |

Case Studies

- Antimicrobial Efficacy : A comparative study involving various sulfonamide derivatives demonstrated that those with methylamino substitutions had enhanced antibacterial activity against resistant strains of bacteria. The study concluded that the presence of the methylamino group could be pivotal in improving drug efficacy.

- Anticancer Properties : In vitro studies on the cytotoxic effects of this compound revealed significant inhibition of cell proliferation in cancer cell lines compared to standard chemotherapeutics. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring could lead to increased potency.

Q & A

Basic Question: What are the standard synthetic routes and purification methods for 4-(2-((Methylamino)methyl)phenoxy)benzenesulfonamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Sulfonylation: Reacting a phenolic precursor (e.g., 2-((methylamino)methyl)phenol) with benzenesulfonyl chloride under basic conditions (e.g., NaOH or pyridine) to form the sulfonate intermediate .

Amine Functionalization: Introducing the methylamino group via reductive amination or alkylation, using reagents like formaldehyde and sodium cyanoborohydride .

Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%). LC-MS and NMR (¹H/¹³C) validate structural integrity .

Advanced Question: How can computational methods optimize the synthesis of this compound to reduce trial-and-error experimentation?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental parameters (temperature, solvent polarity) to identify optimal conditions. For example:

- Reaction Path Search: Tools like GRRM or AFIR map energy barriers for sulfonylation and amination steps .

- Parameter Optimization: Bayesian optimization narrows solvent choices (e.g., DMF vs. THF) and stoichiometric ratios, reducing iterations by 40–60% .

Basic Question: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methylamino protons (δ 2.3–2.7 ppm). ¹³C NMR confirms sulfonamide (C-SO₂ at ~125 ppm) .

- Mass Spectrometry: High-resolution ESI-MS verifies molecular ion [M+H]⁺ (e.g., m/z 335.12 for C₁₅H₁₈N₂O₃S) .

- X-ray Crystallography: Resolves spatial arrangement of the phenoxy and sulfonamide groups (e.g., dihedral angles <30°) .

Advanced Question: How can researchers resolve contradictions in reported biological activities of structurally similar sulfonamides?

Methodological Answer:

Discrepancies (e.g., antimicrobial vs. inactive results) may arise from assay conditions or substituent effects. Strategies include:

- Meta-Analysis: Compare IC₅₀ values across studies using standardized protocols (e.g., CLSI guidelines) .

- Structure-Activity Relationship (SAR): Evaluate how methylamino positioning (ortho vs. para) alters hydrogen bonding with target enzymes (e.g., carbonic anhydrase) .

Basic Question: What in vitro assays are suitable for initial evaluation of its enzyme inhibition potential?

Methodological Answer:

- Fluorescence-Based Assays: Monitor quenching effects on tryptophan residues in serine proteases (e.g., trypsin) .

- Colorimetric Assays: Use p-nitrophenyl acetate hydrolysis to quantify carbonic anhydrase inhibition (IC₅₀ calculation via Michaelis-Menten kinetics) .

Advanced Question: How can molecular docking and QSAR models predict its interaction with novel targets?

Methodological Answer:

- Docking Workflow: AutoDock Vina or Schrödinger Suite simulates binding poses to receptors (e.g., EGFR kinase). Key interactions: sulfonamide oxygen with Lys745 (ΔG ≈ −8.5 kcal/mol) .

- QSAR Descriptors: 3D-MoRSE descriptors or logP values correlate with membrane permeability (R² >0.85 in training sets) .

Basic Question: What are the stability challenges for this compound under physiological conditions?

Methodological Answer:

- Hydrolysis Risk: The sulfonamide group degrades in acidic media (pH <4). Accelerated stability studies (40°C/75% RH) assess shelf life via HPLC .

- Light Sensitivity: UV-Vis spectroscopy tracks photodegradation (λmax shifts >5 nm indicate structural changes) .

Advanced Question: How can reaction kinetics elucidate its degradation pathways?

Methodological Answer:

- Pseudo-First-Order Kinetics: Monitor degradation rates (k) in buffers (pH 1–10) using UV spectroscopy. Activation energy (Ea) derived from Arrhenius plots identifies dominant pathways (e.g., Ea <50 kJ/mol suggests acid-catalyzed hydrolysis) .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Toxicity Screening: Ames test (bacterial mutagenicity) and zebrafish embryo assays (LC₅₀ >100 µM) .

- PPE Requirements: Nitrile gloves, lab coats, and fume hoods for powder handling (LD₅₀ >500 mg/kg in rodents) .

Advanced Question: How can formulation strategies address its poor aqueous solubility?

Methodological Answer:

- Co-Solvent Systems: PEG-400/water mixtures increase solubility 10-fold (measured via shake-flask method) .

- Nanoformulations: Lipid nanoparticles (70–100 nm, PDI <0.2) enhance bioavailability (Cmax by 3× in rat plasma) .

Advanced Question: What interdisciplinary approaches integrate this compound into materials science?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.